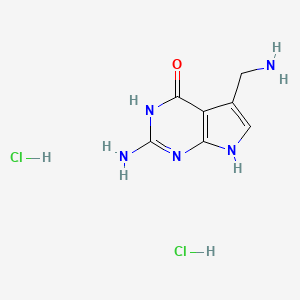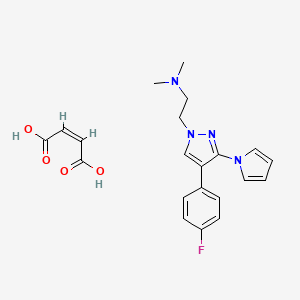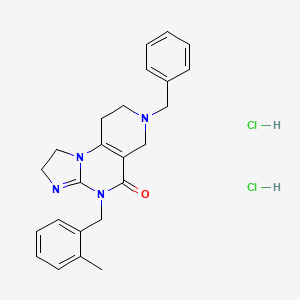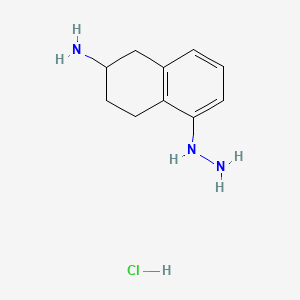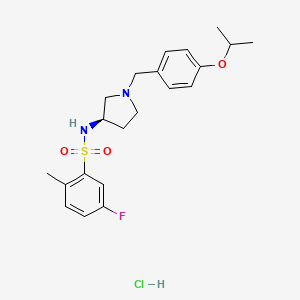
(R)-Gyramide A Hydrochloride
説明
Novel bacterial DNA gyrase inhibitor, exhibiting antimicrobial activity and inhibiting bacterial cell division; High Quality Biochemicals for Research Uses
科学的研究の応用
- Compounds are often studied for their potential therapeutic effects. They could be tested in vitro (in a controlled lab environment) and in vivo (in a living organism) to understand their interactions with biological systems .
- The methods of application could include various drug delivery systems, such as oral, intravenous, or topical administration, depending on the nature of the compound and the target area .
- The outcomes could be measured in terms of the compound’s efficacy, toxicity, pharmacokinetics, and pharmacodynamics .
- The compound could be studied for its potential use in drug formulations, such as in the creation of new biopharmaceutical products .
- The methods of application would involve rigorous formulation development and testing processes .
- The outcomes would be evaluated based on the stability, efficacy, and safety of the formulated product .
- The compound could be studied for its potential use in targeted drug delivery systems .
- The methods of application would involve incorporating the compound into various delivery systems such as nanoparticles, liposomes, or hydrogels .
- The outcomes would be evaluated based on the efficiency of drug delivery, the stability of the delivery system, and the therapeutic effect of the delivered drug .
- The compound could be studied for its potential use in drug formulation .
- The methods of application would involve rigorous formulation development and testing processes .
- The outcomes would be evaluated based on the stability, efficacy, and safety of the formulated product .
- The compound could be studied for its potential use in drug development .
- The methods of application would involve rigorous drug development processes .
- The outcomes would be evaluated based on the efficacy, safety, and pharmacokinetics of the developed drug .
Pharmaceutical Sciences
Biopharmaceuticals
Drug Delivery
Drug Formulation
Drug Development
Drug Targeting
- Solid Lipid Nanoparticles are a type of nanoparticles that have been used for drug delivery .
- The methods of application would involve the incorporation of the compound into the SLN .
- The outcomes would be evaluated based on the efficiency of drug delivery, the stability of the nanoparticles, and the therapeutic effect of the delivered drug .
- Transdermal drug delivery systems have become an intriguing research topic in pharmaceutical technology .
- The methods of application would involve the incorporation of the compound into a transdermal patch or similar delivery system .
- The outcomes would be evaluated based on the efficiency of drug delivery, the stability of the delivery system, and the therapeutic effect of the delivered drug .
- Heterocyclic moieties are basic skeletons for a large percentage of commercial medicines .
- The methods of application would involve the synthesis of heterocyclic compounds using the compound .
- The outcomes would be evaluated based on the efficiency of the synthesis process and the properties of the synthesized compounds .
Solid Lipid Nanoparticles (SLN)
Transdermal Drug Delivery
Heterocyclic Compound Synthesis
- Solid Lipid Nanoparticles (SLNs) offer a versatile platform for formulating hydrophobic drugs . They are composed of biocompatible and biodegradable lipids .
- The methods of application would involve the incorporation of the compound into the SLN .
- The outcomes would be evaluated based on the efficiency of drug delivery, the stability of the nanoparticles, and the therapeutic effect of the delivered drug .
- Transdermal drug delivery systems have become an intriguing research topic in pharmaceutical technology .
- The methods of application would involve the incorporation of the compound into a transdermal patch or similar delivery system .
- The outcomes would be evaluated based on the efficiency of drug delivery, the stability of the delivery system, and the therapeutic effect of the delivered drug .
- Heterocyclic moieties are basic skeletons for a large percentage of commercial medicines .
- The methods of application would involve the synthesis of heterocyclic compounds using the compound .
- The outcomes would be evaluated based on the efficiency of the synthesis process and the properties of the synthesized compounds .
Solid Lipid Nanoparticles (SLN)
Transdermal Drug Delivery
Heterocyclic Compound Synthesis
特性
IUPAC Name |
5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHBXQVGBTVEDP-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Gyramide A Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)
![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)
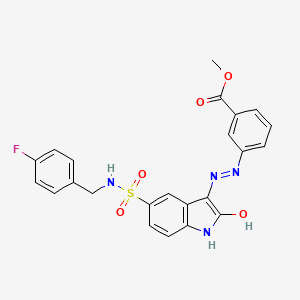
![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)
![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)
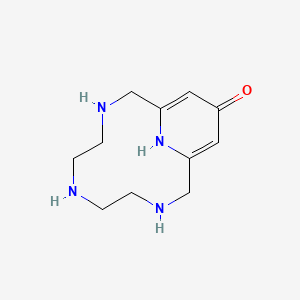

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)
